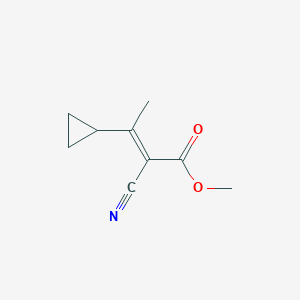
N-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide often involves nucleophilic substitution reactions, cyclization, and condensation processes. For example, a study demonstrated the feasibility of nucleophilic displacement in a pyrazole ring with fluorine, suggesting a similar approach could be applicable for the synthesis of isoxazole derivatives (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of isoxazole rings and substituted phenyl groups. Isostructural analysis can provide insights into the molecular conformation and stability, as seen in related compounds where crystallization and structural determination were performed (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
Chemical reactions involving N-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide and its analogs can include transformations of the isoxazole ring, functionalization of the phenyl groups, and modifications at the carboxamide moiety. The reactivity can be influenced by the electronic and steric effects of the substituents on the rings.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, can be influenced by the nature of the substituents and the overall molecular structure. Studies on related compounds have shown that crystal packing can be stabilized by various intermolecular interactions, such as hydrogen bonds and weak Van der Waals forces (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research has shown the synthesis of new chemical compounds using derivatives that share structural similarities with N-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide. For example, the synthesis of thiourea derivatives with significant antimicrobial activities against bacterial strains known for their biofilm formation capabilities was reported, highlighting the potential for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antimicrobial and Antifungal Applications
Compounds structurally related to N-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide have been evaluated for their antimicrobial and antifungal activities. Novel pyrazole- and isoxazole-based heterocycles have shown potential in treating viral infections like Herpes simplex type-1 (HSV-1), and other derivatives have exhibited good antibacterial and antifungal activities against a range of pathogens (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Cancer Research
There is ongoing research into the potential anticancer properties of compounds structurally related to N-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide. A study on N-phenyl-5-carboxamidyl isoxazoles revealed one derivative's significant activity against colon cancer cells, suggesting a potential pathway for developing new chemotherapeutic agents (Shaw et al., 2012).
Radiotracer Development for PET Imaging
Research into nucleophilic fluorination has led to the synthesis of compounds for positron emission tomography (PET) imaging studies. These compounds are aimed at investigating cannabinoid receptors in the brain, demonstrating the role of structural analogs of N-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide in advancing neuroimaging techniques (Katoch-Rouse & Horti, 2003).
Propriétés
IUPAC Name |
N-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FN2O2/c17-11-2-1-3-12(18)15(11)20-16(22)14-8-13(21-23-14)9-4-6-10(19)7-5-9/h1-7,14H,8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUUXJBAPPNHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)F)C(=O)NC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-N-(2-hydroxyethyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B4627062.png)


![N-(4-methylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4627069.png)

![2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide](/img/structure/B4627079.png)
![3-ethyl-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4627087.png)
![2-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4627090.png)
![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4627116.png)
![ethyl 4-(5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B4627126.png)
![1-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B4627137.png)
![6,7-dimethoxy-3-{[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B4627144.png)
